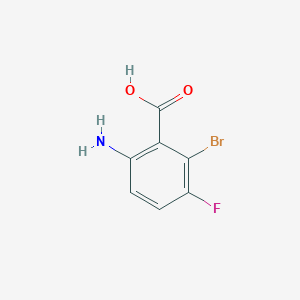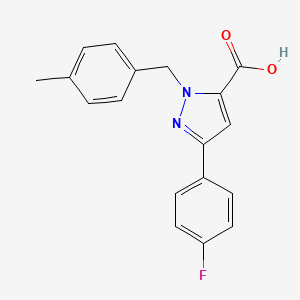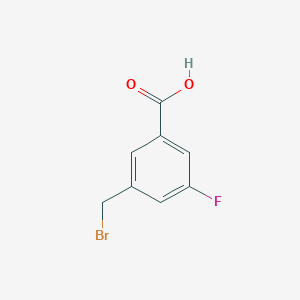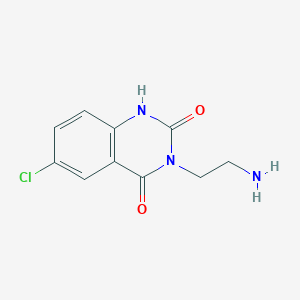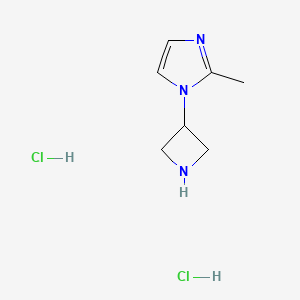
8-氟-7-甲基喹啉
描述
8-Fluoro-7-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. Quinolines are known for their wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and antiviral activities .
科学研究应用
8-Fluoro-7-methylquinoline has a wide range of applications in scientific research:
生化分析
Biochemical Properties
8-Fluoro-7-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to inhibit certain bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . These interactions lead to the stabilization of the enzyme-DNA complex, resulting in the cleavage of DNA strands and ultimately causing cell death . Additionally, 8-Fluoro-7-methylquinoline exhibits antibacterial, antineoplastic, and antiviral activities by targeting specific enzymes and proteins involved in these processes .
Cellular Effects
8-Fluoro-7-methylquinoline affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit bacterial cell division by targeting DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This compound also affects mammalian cells by inhibiting topoisomerase II, an enzyme involved in DNA replication and repair, which can result in cell cycle arrest and apoptosis . Furthermore, 8-Fluoro-7-methylquinoline has been reported to modulate gene expression and cellular metabolism, contributing to its broad-spectrum biological activity .
Molecular Mechanism
The molecular mechanism of 8-Fluoro-7-methylquinoline involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. At the molecular level, this compound binds to bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and causing DNA strand cleavage . This mechanism of action is distinct from that of other antibiotics, making 8-Fluoro-7-methylquinoline a valuable tool in combating antibiotic-resistant bacterial strains . Additionally, this compound can inhibit mammalian topoisomerase II, leading to the disruption of DNA replication and repair processes, which can result in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-7-methylquinoline can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to 8-Fluoro-7-methylquinoline in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of 8-Fluoro-7-methylquinoline vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial and antineoplastic activities without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 8-Fluoro-7-methylquinoline is effective without causing harmful side effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
8-Fluoro-7-methylquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of 8-Fluoro-7-methylquinoline include oxidation, reduction, and conjugation reactions, which result in the formation of metabolites with different biological activities . These metabolic processes can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 8-Fluoro-7-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 8-Fluoro-7-methylquinoline can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 8-Fluoro-7-methylquinoline plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication, transcription, and cellular metabolism . Targeting signals and post-translational modifications can direct 8-Fluoro-7-methylquinoline to these compartments, enhancing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
The synthesis of 8-Fluoro-7-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzotrifluoride with acetaldehyde under acidic conditions can yield 8-Fluoro-7-methylquinoline . Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
化学反应分析
8-Fluoro-7-methylquinoline undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted quinolines and their derivatives .
作用机制
The mechanism of action of 8-Fluoro-7-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death. The compound’s fluorine atom enhances its binding affinity to these enzymes, making it a potent antimicrobial agent .
相似化合物的比较
8-Fluoro-7-methylquinoline can be compared with other fluorinated quinolines such as:
7-Fluoroquinoline: Similar in structure but lacks the methyl group at the 7th position, which can influence its biological activity and chemical properties.
8-Fluoroquinoline:
7,8-Difluoroquinoline: Contains an additional fluorine atom, which can further enhance its biological activity but may also introduce additional synthetic challenges.
The uniqueness of 8-Fluoro-7-methylquinoline lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it a versatile compound for various applications .
属性
IUPAC Name |
8-fluoro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEWBBAQMKACPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307063 | |
| Record name | Quinoline, 8-fluoro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420794-63-3 | |
| Record name | Quinoline, 8-fluoro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420794-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 8-fluoro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


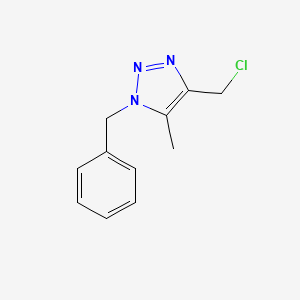
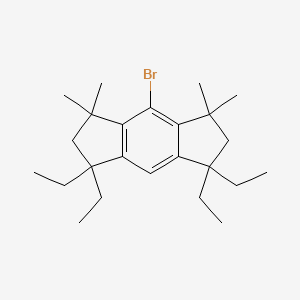


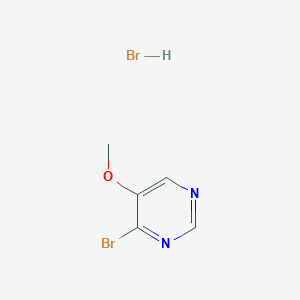
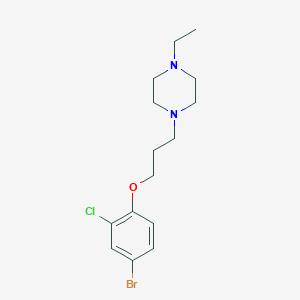
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
